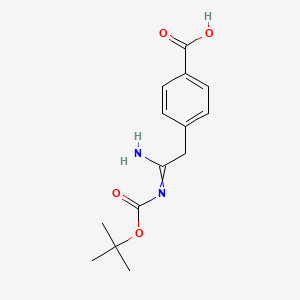
4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The Boc group is a common protecting group for amines, which can be removed under acidic conditions to reveal the free amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Benzoic Acid Derivative: The Boc-protected amine is then reacted with a benzoic acid derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, leading to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid involves its ability to act as a protecting group for amines. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Tert-butoxycarbonylamino)ethoxy)benzoic acid
- 3-(2-(Tert-butoxycarbonylamino)ethoxy)benzoic acid
- 4-(Tert-butoxycarbonylamino)methylbenzoic acid
Uniqueness
4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a benzoic acid core. This combination provides a balance of stability and reactivity, making it suitable for various synthetic applications .
Properties
CAS No. |
885270-04-2 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-[2-imino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-11(15)8-9-4-6-10(7-5-9)12(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) |
InChI Key |
DFTMLCCWJDCAEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N=C(CC1=CC=C(C=C1)C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















